1-(4-amino-1H-indol-1-yl)propan-2-ol
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Overview
Description
1-(4-amino-1H-indol-1-yl)propan-2-ol is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-amino-1H-indol-1-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-nitroindole with a suitable reducing agent to form 4-aminoindole. This intermediate can then be reacted with an appropriate alkylating agent to introduce the propan-2-ol moiety. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction and alkylation steps .
Chemical Reactions Analysis
1-(4-amino-1H-indol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.
Biology: It has been investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-amino-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects.
Comparison with Similar Compounds
1-(4-amino-1H-indol-1-yl)propan-2-ol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter with a key role in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
These compounds share the indole nucleus but differ in their functional groups and biological activities, highlighting the versatility and importance of the indole scaffold in medicinal chemistry.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-aminoindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6,8,14H,7,12H2,1H3 |
InChI Key |
PPNUGHSYFXFHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC2=C(C=CC=C21)N)O |
Origin of Product |
United States |
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